N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a pyrazine-containing piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cellular processes such as cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are responsible for cellular signaling processes . The inhibition of these pathways can lead to changes in cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The compound’s interaction with protein kinases suggests that it may have good bioavailability and can effectively reach its target sites .
Result of Action
The result of the compound’s action is the inhibition of protein kinases, leading to controlled cell growth, differentiation, migration, and metabolism . This can have significant effects at the molecular and cellular levels, potentially leading to the prevention or treatment of diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Piperazine Moiety: The pyrazine-containing piperazine is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyrimidine derivative with pyrazine-substituted piperazine under reflux conditions in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve the desired trimethylated product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base (e.g., potassium carbonate) and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and processes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- N,N,6-trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- N,N,6-trimethyl-2-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazine ring enhances its ability to interact with biological targets, potentially leading to higher efficacy in therapeutic applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N,N,6-trimethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-10-13(20(2)3)19-15(18-12)22-8-6-21(7-9-22)14-11-16-4-5-17-14/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTLVQVQLLPYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.